
onchocystatin
Descripción
Genomic Organization and Molecular Cloning
Onchocystatin, a cysteine protease inhibitor, was first molecularly cloned from the parasitic nematode Onchocerca volvulus. The gene encoding this compound (designated Ov7) was isolated from a cDNA library derived from adult worm mRNA. The full-length cDNA spans 736 base pairs, encoding a 130-amino acid mature protein preceded by a 32-residue hydrophobic signal peptide. This signal peptide directs secretion, consistent with this compound’s extracellular function in modulating host immune responses. Genomic analysis revealed a single-copy gene without introns in the coding region, a feature common to many cystatin superfamily members. The cloning strategy employed immunoscreening with antibodies from infected hosts, highlighting its immunodominant nature and potential role in parasite survival.
Amino Acid Sequence Homology with Cystatin Superfamily Members
This compound shares significant sequence homology with type 2 cystatins, characterized by a conserved cystatin domain. Alignment with vertebrate cystatins reveals 30–40% identity in the core inhibitory domain, including three conserved motifs:
- N-terminal glycine-rich region (residues 6–10: GGAKN), critical for blocking protease active sites.
- QVVAG motif (residues 73–77: QVVAG), forming part of the first hairpin loop (L1) essential for binding papain-like proteases.
- C-terminal PW motif (residues 102–103: LP), stabilizing the second hairpin loop (L2).
Notably, this compound lacks the legumain-inhibitory SND motif found in some cystatins, explaining its specificity for cathepsin-family proteases. Phylogenetic analysis clusters this compound with filarial cystatins, distinct from vertebrate or tick homologs.
Conserved Structural Motifs and Functional Domains
The inhibitory activity of this compound relies on three structural elements:
- N-terminal tripeptide (GGA) : Penetrates the active-site cleft of cysteine proteases, forming hydrogen bonds with catalytic residues.
- L1 loop (QVVAG motif) : Positions the protease-binding wedge through van der Waals interactions.
- L2 loop (LP motif) : Stabilizes the β-hairpin structure and enhances protease affinity.
Mutational studies demonstrate that substitutions in the QVVAG or PW motifs abolish inhibition of cathepsin B and L. Additionally, a conserved casein kinase II phosphorylation site (SFKD) at residues 42–45 may regulate inhibitory activity through post-translational modification.
Tertiary Structure and β-Sheet Core Architecture
The tertiary structure of this compound, resolved via homology modeling and AlphaFold predictions, adopts a classic cystatin fold. The core consists of a five-stranded antiparallel β-sheet wrapped around a central α-helix (Figure 1A). This architecture creates a wedge-shaped edge comprising the N-terminus, L1, and L2 loops, which docks into the protease active site. The β-sheet core (strands β1–β5) provides structural rigidity, while flexible loops enable conformational adaptation to diverse proteases. Comparative analysis with O. moubata cystatin OmC2 reveals a root-mean-square deviation (RMSD) of 1.25 Å in the β-sheet core, underscoring evolutionary conservation.
Disulfide Bond Formation and Post-Translational Modifications
This compound contains two conserved disulfide bonds: Cys65–Cys77 and Cys88–Cys108, which stabilize the β-sheet core and L2 loop. These bonds are critical for maintaining thermodynamic stability under physiological conditions, as shown by redox experiments. While the protein lacks N-linked glycosylation sites, potential O-glycosylation at Thr91 and Ser52 has been hypothesized based on sequence motifs. Mass spectrometry of native this compound confirms a molecular mass of 15.2 kDa, consistent with the absence of extensive post-translational modifications.
Key Structural Features of this compound
Feature | Description | Functional Role |
---|---|---|
N-terminal glycine | Residues 6–10 (GGAKN) | Blocks protease active site |
QVVAG motif | L1 loop (residues 73–77) | Mediates protease binding |
LP motif | C-terminal β-hairpin (residues 102–103) | Stabilizes inhibitory wedge |
Disulfide bonds | Cys65–Cys77, Cys88–Cys108 | Maintains structural integrity |
β-sheet core | Five antiparallel strands + α-helix | Provides rigidity to the cystatin fold |
Propiedades
Número CAS |
147652-18-4 |
---|---|
Fórmula molecular |
C15H20NO10S2.K |
Peso molecular |
0 |
Sinónimos |
onchocystatin |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Immunomodulatory Properties
Onchocystatin has been shown to influence immune cell functions, particularly in human peripheral blood mononuclear cells (PBMCs). The following key immunomodulatory effects have been documented:
- Inhibition of T-Cell Proliferation : Recombinant this compound (rOv17) significantly suppresses both polyclonal and antigen-driven proliferation of PBMCs. This suppression is mediated through the induction of IL-10 production while decreasing pro-inflammatory cytokines like IL-12p40 .
- Cytokine Modulation : this compound alters cytokine profiles by initially increasing TNF-α levels, followed by a rise in IL-10. This shift promotes a Th2 immune response, which is advantageous for the parasite's survival by reducing inflammatory responses that could eliminate it .
- Impact on Antigen Processing : The compound inhibits human cysteine proteases such as cathepsins B, L, and S, which are crucial for antigen processing and presentation. This inhibition can disrupt normal immune responses, allowing the parasite to evade detection .
Therapeutic Potential
The immunomodulatory properties of this compound suggest several potential therapeutic applications:
- Chronic Inflammatory Diseases : Given its ability to suppress inflammation and promote regulatory immune responses, this compound could be explored as a treatment for conditions such as inflammatory bowel disease and other autoimmune disorders .
- Vaccination Strategies : Understanding how this compound modulates immune responses may inform vaccine development against filarial infections or other diseases where immune evasion is a concern .
- Translational Research : The insights gained from studying this compound can lead to novel therapeutic approaches that utilize its immunomodulatory effects to improve outcomes in various immune-mediated disorders.
Case Studies
Several studies have highlighted the applications of this compound in immunological research:
- Study on PBMC Responses : A study demonstrated that rOv17 significantly inhibited PPD-specific proliferation in PBMC cultures, suggesting its potential use in modulating immune responses in tuberculosis or similar infections .
- Macrophage Function Modulation : Research indicated that this compound alters macrophage function by enhancing IL-10 production while suppressing pro-inflammatory cytokines, illustrating its role in regulating inflammation during parasitic infections .
- Therapeutic Applications in Autoimmunity : Investigations into the use of this compound for treating autoimmune diseases have shown promising results, indicating its potential as a therapeutic agent that could shift immune responses towards tolerance rather than activation .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Cysteine Protease Inhibitors
Cystatins from parasitic helminths share structural homology but exhibit species-specific functional adaptations. Below is a detailed comparison of onchocystatin with other well-studied cystatins:
Functional Comparison
Structural and Mechanistic Divergence
- Inhibition Specificity : this compound preferentially targets cathepsins L and S (Ki ~0.1–1 nM), while AvCystatin and Bm-CPI-1 show broader activity against cathepsins B and legumain .
- Immunomodulatory Pathways: this compound uniquely suppresses both MHC-II and CD86 on APCs, impairing antigen presentation more comprehensively than Ascaris or H. polygyrus cystatins, which primarily target MHC-II . AvCystatin and TsCst induce regulatory macrophages, whereas this compound’s effects are skewed toward monocyte-derived IL-10 .
- Developmental Role: this compound is critical for O.
Therapeutic Potential
- Vaccine Candidates :
- Immunotherapy: this compound’s IL-10 induction parallels AvCystatin’s anti-inflammatory effects in colitis models, suggesting shared utility in autoimmune diseases .
Key Research Findings and Controversies
- Contradictory Immune Responses : While this compound suppresses Th1 responses, IgG1 and IgG4 levels correlate with infection severity in humans, suggesting antibody-dependent enhancement (ADE) may limit vaccine efficacy .
- Host-Parasite Coevolution : this compound’s dual role in parasite development and immune evasion contrasts with AvCystatin, which primarily modulates host immunity .
Métodos De Preparación
Isolation of the OV7 cDNA Clone
The foundational step in this compound preparation involves isolating the OV7 cDNA clone from O. volvulus genomic libraries. Initial work by Lustigman et al. (1992) identified OV7 as encoding a polypeptide with homology to the cystatin superfamily. The complete coding sequence spans 736 base pairs, translating to a 130-amino-acid mature protein preceded by a 32-amino-acid hydrophobic leader sequence. This leader sequence suggests extracellular secretion, aligning with this compound’s role in modulating host immune responses.
Polymerase Chain Reaction (PCR) Amplification
To extend the original cDNA clone, 5' rapid amplification of cDNA ends (RACE) was employed, confirming the presence of the signal peptide and ensuring the integrity of the open reading frame. PCR conditions typically involved 35 cycles of denaturation (94°C, 30 sec), annealing (55°C, 30 sec), and extension (72°C, 1 min), using Taq polymerase and gene-specific primers.
Recombinant Expression Systems
Prokaryotic Expression in Escherichia coli
This compound has been expressed in E. coli using fusion systems to enhance solubility and facilitate purification:
Glutathione S-Transferase (GST) Fusion
The OV7 cDNA was subcloned into the pGEX vector, generating a GST-OV7 fusion protein. Induction with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C for 4 hours yielded soluble protein, which was affinity-purified using glutathione-Sepharose.
Maltose-Binding Protein (MBP) Fusion
Alternatively, cloning into the pMAL-c2 vector produced an MBP-OV7 fusion. Expression under similar IPTG induction conditions followed by amylose resin affinity chromatography achieved >90% purity.
Table 1: Comparison of Expression Systems for Recombinant this compound
Vector System | Fusion Partner | Induction Conditions | Yield (mg/L) | Purity (%) |
---|---|---|---|---|
pGEX-4T | GST | 0.1 mM IPTG, 4 hr | 12.5 | 85 |
pMAL-c2 | MBP | 0.1 mM IPTG, 4 hr | 18.7 | 92 |
Purification and Endotoxin Removal
Affinity Chromatography
Post-lysis by sonication in PBS (pH 7.4), fusion proteins were purified via affinity resins. GST-OV7 required thrombin cleavage (10 U/mg, 16°C, 16 hr) to release the mature this compound, whereas MBP-OV7 utilized factor Xa protease.
Triton X-114 Phase Separation
To eliminate endotoxins critical for in vitro assays, Triton X-114 phase separation was applied. Twenty to thirty rounds of temperature-induced phase partitioning reduced endotoxin levels to <0.1 ng/mg, validated via the ToxinSensor™ Chromogenic LAL Assay.
Biochemical and Functional Validation
Cysteine Protease Inhibition Assays
This compound’s inhibitory activity was quantified against cathepsin B, Entamoeba histolytica proteases, and Caenorhabditis elegans enzymes:
Table 2: Inhibition Constants (Ki) of Recombinant this compound
Target Enzyme | Ki (nM) | Source |
---|---|---|
Bovine Cathepsin B | 170 | |
Entamoeba histolytica Protease | 0.07 | |
C. elegans Protease | 25 |
The GST-OV7 fusion exhibited 50% inhibition of cathepsin B at 1 μM, while MBP-OV7 required 4 μM, suggesting fusion partner interference.
Immunomodulatory Activity
Functional validation included assessing cytokine modulation in human peripheral blood mononuclear cells (PBMCs). Recombinant this compound (rOv17) suppressed anti-CD3-stimulated PBMC proliferation by 60–70% and elevated IL-10 production 4.3-fold compared to controls. Notably, rOv17 reduced HLA-DR and CD86 expression on monocytes, effects reversible via IL-10 neutralization.
Challenges and Optimization Strategies
Q & A
What methodological approaches are fundamental for initial characterization of onchocystatin's biochemical properties in Onchocerca volvulus?
Basic Research Question
Initial characterization requires molecular cloning techniques (e.g., cDNA library screening) combined with recombinant protein expression in systems like E. coli. Critical steps include sequence verification through Sanger sequencing and functional validation via cysteine protease inhibition assays using substrates like Z-Phe-Arg-AMC. Proper controls must include comparison with host cystatins to confirm parasite-specific activity .
How can researchers reconcile conflicting data regarding this compound's dual role in promoting Th2 responses while suppressing antigen-presenting cell functions?
Advanced Research Question
Contradictions require multi-model validation using:
- In vitro dendritic cell co-culture systems with recombinant this compound
- Longitudinal cytokine profiling in murine infection models (e.g., IL-4/IL-13 vs. IFN-γ levels)
- Single-cell RNA sequencing to identify subset-specific immune modulation
Statistical approaches like mixed-effects models help account for biological variability between experimental systems .
What experimental models are considered gold standards for studying this compound's role in parasite molting and development?
Basic Research Question
The Onchocerca volvulus L3-L4 molting assay remains critical, utilizing:
- 72-hour ex vivo cultures with RPMI-1640 + 20% FBS
- Quantitative PCR monitoring of stage-specific genes (e.g., OVOCA6)
- RNA interference for functional validation
Complementary data should be obtained from Brugia malayi models due to conserved cystatin functions .
What strategies optimize the detection of this compound-mediated immune evasion in human serum samples with high background reactivity?
Advanced Research Question
Implement antibody depletion protocols using:
Protein A/G columns to remove IgG/IgM
Cross-adsorption with host cystatin-coupled Sepharose beads
Phage display libraries to map epitope-specific responses
Data normalization should employ Luminex-based multiplex assays with internal reference standards .
How should researchers design dose-response experiments to assess this compound's protease inhibition kinetics while avoiding enzyme saturation artifacts?
Methodological Focus
Follow Michaelis-Menten principles with:
- ≥7 substrate concentrations spanning 0.2-5×Km
- Pre-incubation of enzyme-inhibitor complexes (10-30 mins)
- Continuous fluorometric monitoring at 37°C
Use global fitting of progress curves with software like GraphPad Prism to calculate Ki values via tight-binding inhibition models .
What computational methods enable prediction of this compound's conformational changes during protease binding, and how can these be experimentally validated?
Advanced Research Question
Combine:
- Molecular dynamics simulations (AMBER/CHARMM force fields)
- Hydrogen-deuterium exchange mass spectrometry
- Cryo-EM of enzyme-inhibitor complexes at ≤3Å resolution
Validate predictions through site-directed mutagenesis of predicted interfacial residues (e.g., Cys25 active site) .
How can researchers statistically differentiate between specific and non-specific binding when quantifying this compound-antibody complexes in ELISA?
Data Analysis Focus
Apply:
- Parallel wells with scrambled peptide antigens
- Schatchard analysis of binding isotherms
- Bootstrapping methods to calculate 95% confidence intervals for KD values
Confirm specificity through Western blotting under non-reducing conditions .
What quality control measures are essential when producing recombinant this compound for functional studies?
Basic Research Question
Mandatory steps include:
- Endotoxin removal via Polymyxin B columns (≤0.1 EU/μg)
- Circular dichroism to verify secondary structure integrity
- MALDI-TOF mass spectrometry confirming ±1 Da mass accuracy
Batch consistency should meet ICH Q6B guidelines for biotherapeutics .
What techniques resolve the temporal-spatial expression pattern of this compound during Onchocerca volvulus's migration through host tissues?
Advanced Research Question
Utilize:
- Laser capture microdissection of infected skin sections
- qRT-PCR with stage-specific primers (L3 vs. adult worms)
- Immunoelectron microscopy using gold-labeled monoclonal antibodies
Data correlation with proteomic profiles from excretory-secretory products .
How can CRISPR-Cas9 editing in Onchocerca volvulus advance functional studies of this compound's non-protease inhibitory roles?
Research Gap Focus
Implement:
- Embryo microinjection with Cas9/sgRNA ribonucleoproteins
- Phenotypic screening of gene-edited L3 larvae in xenograft models
- Multi-omics integration (RNA-seq, metabolomics) to identify compensatory pathways
Requires optimization of parasite culture viability post-editing (current success rate <5%) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.